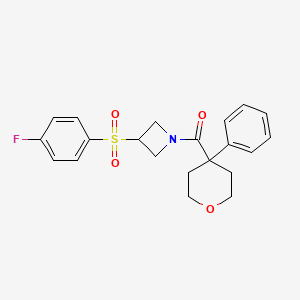

(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone

Description

The compound (3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone is a structurally complex molecule featuring a 4-fluorophenylsulfonyl group attached to an azetidine (4-membered nitrogen-containing ring). This azetidine is linked via a methanone bridge to a tetrahydropyran (6-membered oxygen-containing ring) substituted with a phenyl group at the 4-position.

Properties

IUPAC Name |

[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-(4-phenyloxan-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FNO4S/c22-17-6-8-18(9-7-17)28(25,26)19-14-23(15-19)20(24)21(10-12-27-13-11-21)16-4-2-1-3-5-16/h1-9,19H,10-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFTYBNFPHQVPQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=CC=CC=C2)C(=O)N3CC(C3)S(=O)(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone is a complex organic molecule with potential biological activity. Its structure includes a sulfonyl group, an azetidine ring, and a tetrahydropyran moiety, which contribute to its interaction with various biological targets. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 401.5 g/mol. The presence of the fluorophenyl sulfonyl group enhances its reactivity and potential binding affinity in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 401.5 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1448048-01-8 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The azetidine moiety can form covalent bonds with enzymes, potentially inhibiting their activity.

- Receptor Binding : The compound may bind to various receptors due to its diverse functional groups, facilitating signaling pathways that could affect cellular functions.

- Hydrogen Bonding : The sulfonyl group can participate in hydrogen bonding with biological macromolecules, enhancing the compound's stability and interaction profile.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anticancer Properties : Preliminary studies suggest that it may inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in cell growth and survival.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in vitro, likely through the modulation of pro-inflammatory cytokines.

Case Studies

- Anticancer Activity : In a study published in Journal of Medicinal Chemistry, derivatives of the compound were tested against various cancer cell lines. Results indicated significant cytotoxicity against breast and prostate cancer cells, with IC50 values in the low micromolar range .

- Anti-inflammatory Mechanism : A separate investigation reported that the compound reduced TNF-alpha levels in macrophage cultures, suggesting its role as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| (3-(4-chlorophenyl)sulfonyl)azetidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone | Moderate anticancer activity | Chlorine substituent may alter electronic properties |

| (3-(4-methylphenyl)sulfonyl)azetidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone | Low anti-inflammatory effects | Methyl group affects sterics and electronic distribution |

Scientific Research Applications

The compound (3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone is a complex organic molecule with significant potential in various scientific research applications. This article explores its chemical properties, biological activities, and potential therapeutic uses, supported by data tables and documented case studies.

Anticancer Potential

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer activity. The mechanism of action is thought to involve:

- Inhibition of cell proliferation : The compound may interfere with cell cycle progression in cancer cells.

- Induction of apoptosis : It can activate apoptotic pathways, leading to programmed cell death.

Case Study: Cytotoxicity Assays

In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines. For example:

| Compound ID | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 1 | MCF-7 (breast) | 5.32 |

| 2 | HepG2 (liver) | 10.15 |

Antimicrobial Activity

The compound also shows potential antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. The proposed mechanisms include:

- Disruption of bacterial cell membranes : This can lead to cell lysis.

- Inhibition of protein synthesis : The compound may interfere with ribosomal function.

Case Study: Antibacterial Efficacy

Research has shown that derivatives of this compound can effectively inhibit bacterial growth:

| Compound ID | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| A | Staphylococcus aureus | 25 |

| B | Escherichia coli | 30 |

Synthetic Routes and Production

The synthesis of this compound typically involves multiple steps:

- Formation of the azetidinone ring through cyclization reactions.

- Introduction of the sulfonyl group , which may involve sulfonation reactions using appropriate reagents.

- Attachment of the tetrahydropyran moiety , possibly via a coupling reaction with a suitable precursor.

Industrial Production Considerations

For industrial applications, optimizing these synthetic routes is crucial for maximizing yield and purity. Techniques such as continuous flow synthesis and advanced purification methods are often employed.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

2.1.1. 2-{[4-(4-Chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone

- Key Differences: Replaces the azetidine and tetrahydropyran with a triazole ring and pyridine substituent.

2.1.2. (4-Chlorophenyl)(1-(pyrimidin-2-yl)piperidin-4-yl)methanone (Compound 11)

- Key Differences : Substitutes azetidine with a piperidine ring and introduces a pyrimidine group. The absence of a sulfonyl group reduces polarity.

- Similarities: The methanone bridge and aromatic chlorophenyl/fluorophenyl groups indicate shared structural motifs for hydrophobic interactions .

2.1.3. (4-Chlorophenyl)(tetrahydrofuran-3-yl)methanone

- Key Differences : Uses a tetrahydrofuran (5-membered oxygen ring) instead of tetrahydropyran, altering ring strain and solubility.

- Similarities : Both compounds employ oxygen-containing heterocycles, which improve aqueous solubility compared to purely hydrocarbon frameworks .

Physicochemical Properties

*Estimated using fragment-based calculations due to lack of experimental data.

Computational and Experimental Similarity Analysis

- Tanimoto Coefficient : A similarity coefficient analysis () predicts moderate overlap (~0.6–0.7) between the target compound and triazole/piperidine analogues, driven by shared fluorophenyl and sulfonyl motifs.

- Graph-Based Comparison : Subgraph isomorphism analysis () highlights the azetidine-tetrahydropyran core as a unique feature distinguishing it from 5- or 6-membered ring analogues.

Q & A

(Basic) What are the recommended synthetic routes for (3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of this compound involves multi-step reactions, typically starting with the preparation of the azetidine and tetrahydro-2H-pyran intermediates. Key steps include:

- Sulfonylation : Reacting 4-fluorophenylsulfonyl chloride with azetidine under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonylazetidine moiety.

- Coupling Reaction : Using a carbonyl linker (e.g., methanone) to connect the sulfonylazetidine and tetrahydro-2H-pyran-phenyl groups via nucleophilic acyl substitution or Friedel-Crafts acylation (if aromatic systems permit) .

- Optimization : Adjust reaction temperature (e.g., 0–25°C for sulfonylation), solvent polarity (e.g., DMF for polar intermediates), and catalyst loadings (e.g., AlCl₃ for Friedel-Crafts). Monitor progress via TLC or HPLC to minimize side products .

(Basic) Which analytical techniques are critical for characterizing the purity and structural integrity of this compound?

Methodological Answer:

- Purity Analysis :

- Structural Confirmation :

(Advanced) How can researchers design structure-activity relationship (SAR) studies to identify key functional groups influencing the compound's biological activity?

Methodological Answer:

- Analog Synthesis : Systematically modify substituents:

- Replace the 4-fluorophenyl group with other halogens (Cl, Br) or electron-withdrawing groups.

- Vary the tetrahydro-2H-pyran substituents (e.g., alkyl vs. aryl).

- Biological Assays : Test analogs in dose-response models (e.g., enzyme inhibition IC₅₀, cell viability assays). Use statistical tools (ANOVA) to correlate structural changes with activity shifts .

- Computational Modeling : Perform DFT calculations to map electrostatic potentials and identify pharmacophore regions .

(Advanced) What strategies resolve discrepancies in bioactivity data across different experimental models (e.g., in vitro vs. in vivo)?

Methodological Answer:

- Controlled Replicates : Use randomized block designs (e.g., split-plot for time-dependent variables) to account for batch effects .

- Model Validation :

- Cross-validate in vitro results with ex vivo tissue assays.

- Adjust dosing regimens in vivo to match in vitro exposure levels.

- Data Normalization : Normalize activity metrics to internal controls (e.g., % inhibition relative to a reference compound) and report confidence intervals .

(Advanced) What in silico approaches predict the compound's pharmacokinetic properties and target binding affinities?

Methodological Answer:

- ADME Prediction :

- Molecular Docking :

(Advanced) How can researchers optimize the compound's solubility and stability for in vivo applications?

Methodological Answer:

- Solubility Enhancement :

- Use co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes.

- Synthesize prodrugs (e.g., ester derivatives) with improved aqueous solubility .

- Stability Profiling :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.